molecular formula C16H16O2 B13655601 1-Methoxy-1-(4-phenylphenyl)propan-2-one CAS No. 7462-32-0

1-Methoxy-1-(4-phenylphenyl)propan-2-one

Cat. No.: B13655601
CAS No.: 7462-32-0
M. Wt: 240.30 g/mol
InChI Key: FDIHYNMAWJRBOC-UHFFFAOYSA-N
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Description

1-Methoxy-1-(4-phenylphenyl)propan-2-one is an organic compound with the molecular formula C16H16O2. It is a derivative of acetophenone and is characterized by the presence of a methoxy group and a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Methoxy-1-(4-phenylphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenylbenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This acetal is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-Methoxy-1-(4-phenylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-Methoxy-1-(4-phenylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-(4-phenylphenyl)propan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methoxy-1-(4-phenylphenyl)propan-2-one can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-2-propanone: This compound has a similar structure but lacks the biphenyl moiety, which may result in different reactivity and applications.

    1-Methoxy-1-(4-methoxyphenyl)propan-2-one:

    1-(4-Methoxyphenyl)ethanone: This compound is structurally simpler and may have different reactivity patterns compared to this compound.

The uniqueness of this compound lies in its biphenyl structure and the presence of the methoxy group, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

7462-32-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-1-(4-phenylphenyl)propan-2-one

InChI

InChI=1S/C16H16O2/c1-12(17)16(18-2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,1-2H3

InChI Key

FDIHYNMAWJRBOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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